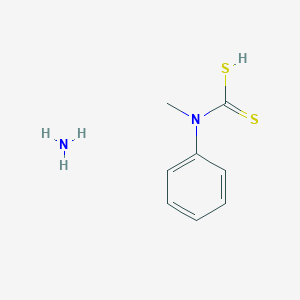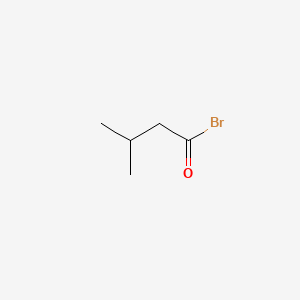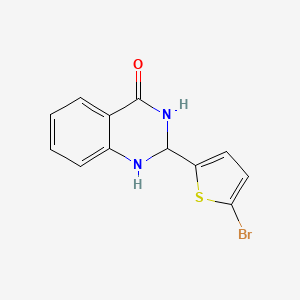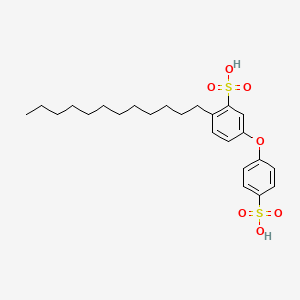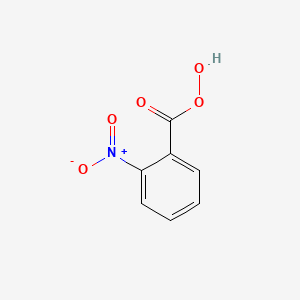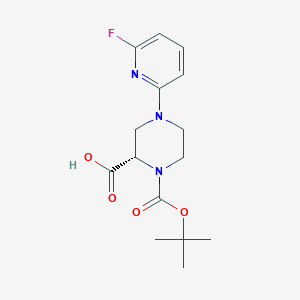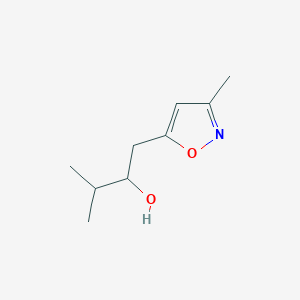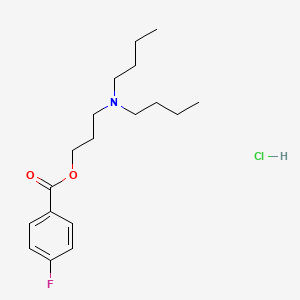
Dibutylaminopropyl p-fluorobenzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Dibutylaminopropyl p-fluorobenzoate hydrochloride involves several steps. One common synthetic route includes the reaction of p-fluorobenzoic acid with dibutylamine and propylamine under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity and consistency of the compound .
Analyse Chemischer Reaktionen
Dibutylaminopropyl p-fluorobenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the p-fluorobenzoate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding benzoic acid derivative and amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dibutylaminopropyl p-fluorobenzoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on different biological pathways.
Wirkmechanismus
The mechanism of action of Dibutylaminopropyl p-fluorobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Dibutylaminopropyl p-fluorobenzoate hydrochloride can be compared with other similar compounds such as:
- Dibutylaminopropyl benzoate hydrochloride
- Dibutylaminopropyl p-chlorobenzoate hydrochloride
- Dibutylaminopropyl p-methylbenzoate hydrochloride
These compounds share similar structural features but differ in their substituents on the benzoate ring, leading to variations in their chemical properties and applications . This compound is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
451-64-9 |
|---|---|
Molekularformel |
C18H29ClFNO2 |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
3-(dibutylamino)propyl 4-fluorobenzoate;hydrochloride |
InChI |
InChI=1S/C18H28FNO2.ClH/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16;/h8-11H,3-7,12-15H2,1-2H3;1H |
InChI-Schlüssel |
MGFRIVHHSGQYQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13734887.png)
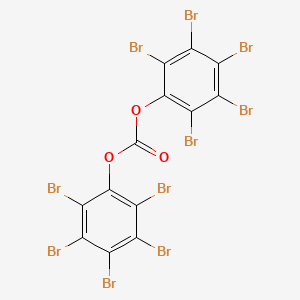
![1-Azaspiro[2.7]decane](/img/structure/B13734906.png)
